molecular formula C23H24N2O3S B3436627 3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide

3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B3436627
M. Wt: 408.5 g/mol
InChI Key: CTNWJAOUEULWOH-UHFFFAOYSA-N
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Description

3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a 3-methyl group and a 4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl moiety.

Properties

IUPAC Name

3-methyl-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-15-6-5-7-19(14-15)23(26)24-20-8-10-21(11-9-20)29(27,28)25-22-17(3)12-16(2)13-18(22)4/h5-14,25H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNWJAOUEULWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 2,4,6-trimethylphenylamine to form the corresponding sulfonamide.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 4-aminobenzamide under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs :

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b)

  • Synthesis : Derived from sulfamethoxazole and benzoyl chloride via conventional or microwave-assisted methods (84–89% yield) .
  • Structural Difference : Replaces the Mts group with a 5-methylisoxazole-sulfamoyl moiety, enhancing polarity.

JEZTC (3,4,5-trihydroxy-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide)

  • Synthesis : Combines gallic acid and sulfamethoxazole, yielding a trihydroxybenzamide core with demonstrated chondroprotective effects .

Compounds 5f, 5g, 5h, 5i

  • Synthesis : Derived from a common intermediate (compound 4) via conventional methods. Feature fluorinated or chlorinated benzamide groups and a tetrahydrofuran-based sulfamoyl substituent .

Physicochemical Properties

Melting Points :
Compound Melting Point (°C) Substituents
5f (Fluoro derivative) 236–237 4-Fluoro, tetrahydrofuran
5g (Fluoro derivative) 201–203 3-Fluoro, tetrahydrofuran
5i (Chloro derivative) 256–258 4-Chloro, tetrahydrofuran
JEZTC Not reported Trihydroxy, isoxazole
Target Compound Not reported 3-Methyl, Mts group
  • Fluorinated/chlorinated analogs exhibit higher melting points (201–258°C), suggesting strong intermolecular interactions . The Mts group in the target compound may similarly enhance crystallinity.
Spectroscopic Data :
  • NMR : Compounds 5f–5i show distinct ¹H/¹³C-NMR shifts for sulfamoyl (δ 7.5–8.0 ppm) and benzamide (δ 6.5–7.5 ppm) protons, consistent with electronic effects of substituents .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weights within ±2 ppm error for analogs .
Anticancer Activity :
  • Compound 1b : Demonstrates EGFR inhibition via docking studies, with energy scores correlating to substituent electronic profiles .
  • Target Compound : The Mts group may enhance lipophilicity, improving membrane permeability compared to polar analogs like JEZTC.
Chondroprotective Effects :
  • JEZTC : Reduces cartilage degradation in vitro (IL-1β-stimulated chondrocytes) and in vivo (rabbit ACLT model) via anti-inflammatory pathways .
Hypothetical Activity of Target Compound :
  • The Mts group’s steric bulk may hinder enzyme binding compared to smaller substituents (e.g., isoxazole in 1b), but its lipophilicity could improve bioavailability.

Biological Activity

3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide is a complex organic compound notable for its potential biological activities. Its unique structure includes a benzamide core with a 3-methyl group and a sulfamoyl phenyl group, which may contribute to its diverse applications in scientific research, particularly in the fields of chemistry and biology.

Chemical Structure

The compound can be represented by the following structural formula:

InChI InChI 1S C23H24N2O3S c1 15 6 5 7 19 14 15 23 26 24 20 8 10 21 11 9 20 29 27 28 25 22 17 3 12 16 2 13 18 22 4 h5 14 25H 1 4H3 H 24 26 \text{InChI InChI 1S C23H24N2O3S c1 15 6 5 7 19 14 15 23 26 24 20 8 10 21 11 9 20 29 27 28 25 22 17 3 12 16 2 13 18 22 4 h5 14 25H 1 4H3 H 24 26 }

Synthesis

The synthesis of this compound typically involves multi-step reactions. The general process includes:

  • Formation of the Sulfamoyl Intermediate : This is achieved through the sulfonation of 2,4,6-trimethylphenylamine.
  • Coupling Reaction : The sulfonamide intermediate is coupled with 4-aminobenzamide to yield the final product.

Biological Activity

Research into the biological activity of this compound indicates several promising avenues for therapeutic applications:

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The sulfamoyl group is known to enhance interactions with bacterial enzymes, potentially leading to inhibition of bacterial growth.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. Investigations into its mechanism of action indicate that it might modulate cellular signaling pathways involved in cancer cell proliferation and apoptosis.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes.
  • Receptor Modulation : It may interact with various receptors involved in metabolic pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Activity : A study demonstrated that derivatives similar to this compound inhibited the growth of Staphylococcus aureus by disrupting cell wall synthesis.
  • Case Study on Anticancer Effects : Research indicated that treatment with related compounds resulted in reduced tumor size in animal models of breast cancer.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure SimilarityBiological ActivityUnique Features
2,4,6-trimethyl-N-phenylanilineLacks sulfamoyl groupLimited antimicrobial activityNo significant therapeutic potential
N-(4-sulfamoylphenyl)benzamideLacks methyl groupsModerate antimicrobial activityLess effective against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide

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